[4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl](3-fluorophenyl)methanone
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Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a fluorobenzoyl piperazine moiety, and a nitroaniline group.
Preparation Methods
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Dimethoxyphenyl Ethyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine under acidic conditions to form the corresponding imine, which is then reduced to the amine.
Introduction of the Fluorobenzoyl Piperazine Moiety: The intermediate is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the fluorobenzoyl derivative.
Coupling with Nitroaniline: The final step involves the coupling of the fluorobenzoyl intermediate with 2-nitroaniline under conditions that promote nucleophilic substitution, such as the presence of a strong base like sodium hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts like palladium on carbon or chemical reducing agents like tin(II) chloride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes, such as DNA replication or protein synthesis.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cell signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE can be compared with similar compounds such as:
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE: This compound has a similar dimethoxyphenyl ethyl group but lacks the fluorobenzoyl piperazine and nitroaniline moieties, making it less complex and potentially less active in certain applications.
N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE: This compound contains a thienopyrimidine structure, which may confer different biological activities compared to the nitroaniline derivative.
The uniqueness of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE lies in its combination of functional groups, which may result in a distinct profile of chemical reactivity and biological activity.
I
Properties
Molecular Formula |
C27H29FN4O5 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C27H29FN4O5/c1-36-25-9-6-19(16-26(25)37-2)10-11-29-23-18-22(7-8-24(23)32(34)35)30-12-14-31(15-13-30)27(33)20-4-3-5-21(28)17-20/h3-9,16-18,29H,10-15H2,1-2H3 |
InChI Key |
OCPJWLIIMOOVGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F)[N+](=O)[O-])OC |
Origin of Product |
United States |
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